molecular formula C21H18N6O6 B4316503 ethyl 1',3-bis(4-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate

ethyl 1',3-bis(4-nitrophenyl)-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate

Cat. No.: B4316503
M. Wt: 450.4 g/mol
InChI Key: PFMBXDMFDDRMGW-UHFFFAOYSA-N
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Description

Ethyl 1’,3-bis(4-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole-1-carboxylate is a complex organic compound that features prominently in various chemical research and industrial applications. This compound is characterized by its unique structure, which includes two nitrophenyl groups and a biimidazole core, making it a subject of interest for its potential reactivity and applications.

Preparation Methods

The synthesis of ethyl 1’,3-bis(4-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-nitrobenzaldehyde with ethyl glycinate hydrochloride, followed by cyclization and subsequent esterification reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Ethyl 1’,3-bis(4-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas in the presence of a catalyst, resulting in the formation of amino derivatives.

    Substitution: The nitrophenyl groups can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups under specific conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1’,3-bis(4-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1’,3-bis(4-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole-1-carboxylate involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the biimidazole core can interact with metal ions and other biomolecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes.

Comparison with Similar Compounds

Ethyl 1’,3-bis(4-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole-1-carboxylate can be compared with similar compounds such as:

    1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: This compound also features nitrophenyl groups but has a different core structure, leading to distinct reactivity and applications.

    1,3-Bis(4-nitrophenyl)triazenide salts: These compounds have similar nitrophenyl groups but differ in their overall structure and biological activities.

The uniqueness of ethyl 1’,3-bis(4-nitrophenyl)-2,3-dihydro-1H,1’H-2,2’-biimidazole-1-carboxylate lies in its biimidazole core, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

ethyl 3-(4-nitrophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]-2H-imidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O6/c1-2-33-21(28)25-14-13-24(16-5-9-18(10-6-16)27(31)32)20(25)19-22-11-12-23(19)15-3-7-17(8-4-15)26(29)30/h3-14,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMBXDMFDDRMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=CN(C1C2=NC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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